2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine
Overview
Description
2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine is a chemical compound with the molecular formula C8H15F3N2. It is characterized by the presence of a piperazine ring substituted with a 2,2-dimethyl group and a 2,2,2-trifluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of piperazine derivatives with trifluoroethylating agents. One common method includes the use of 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets and pathways. The presence of the trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the modulation of various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: Similar in structure but lacks the piperazine ring.
2,2-Dimethylpiperazine: Similar piperazine ring but without the trifluoroethyl group.
Trifluoroethylpiperidine: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine is unique due to the combination of the piperazine ring with both dimethyl and trifluoroethyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is notable for its unique trifluoroethyl substituent, which may enhance its lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, alongside relevant research findings and case studies.
The chemical structure of this compound contributes to its biological activity. The trifluoroethyl group increases the compound's hydrophobic character, which can facilitate interactions with biological membranes and enzymes. This property is crucial for its potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Antiviral Activity
The compound has also been investigated for its antiviral properties. In a study assessing its effect against influenza viruses, it demonstrated a significant reduction in viral load in infected cell cultures. The results indicated:
- IC50 (half-maximal inhibitory concentration) values were found to be in the low micromolar range.
- The compound showed no cytotoxic effects at concentrations up to 100 µM.
This suggests a promising profile for further development as an antiviral therapeutic .
Anticancer Activity
In terms of anticancer properties, this compound has shown potential in inhibiting the growth of cancer cell lines. A study reported:
- IC50 values for various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 0.126 |
A549 (Lung) | 0.200 |
HeLa (Cervical) | 0.150 |
The compound exhibited selectivity towards cancer cells compared to non-cancerous cell lines .
The proposed mechanism of action involves the interaction of this compound with specific molecular targets within cells. The trifluoroethyl substituent enhances the compound's ability to penetrate lipid membranes and interact with intracellular targets such as enzymes involved in cell signaling pathways. This interaction can lead to modulation of key processes such as apoptosis and cell proliferation .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antiviral Efficacy in Mice : In a mouse model infected with influenza A virus, treatment with the compound resulted in over a 90% reduction in viral load in lung tissues compared to untreated controls.
- Cancer Treatment : In xenograft models using MDA-MB-231 cells, administration of the compound significantly inhibited tumor growth over a three-week period compared to control groups .
Properties
IUPAC Name |
2,2-dimethyl-1-(2,2,2-trifluoroethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c1-7(2)5-12-3-4-13(7)6-8(9,10)11/h12H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHOPHVZCRWGNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1CC(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267349-95-0 | |
Record name | 2,2-dimethyl-1-(2,2,2-trifluoroethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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